molecular formula C10H10N6O2 B1665920 Azanidazole CAS No. 62973-76-6

Azanidazole

Cat. No. B1665920
CAS RN: 62973-76-6
M. Wt: 246.23 g/mol
InChI Key: LHIALLMPKJMSIQ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azanidazole is a member of imidazoles and a C-nitro compound.

Scientific Research Applications

Toxicological and Teratological Studies

Azanidazole, known as Triclose, has undergone toxicological study in laboratory animals to evaluate its safety. It was well tolerated in both single and repeated doses over six months. Studies on reproductive effects in rats and rabbits, and on fetal survival and growth in rats during late pregnancy and lactation, showed no adverse reproductive effects or teratogenic activity (Tammiso et al., 1978).

Genotoxicity and Mutagenicity Assessment

Azanidazole's genotoxicity has been a subject of study, particularly its potential carcinogenicity. Research using the Intrasanguineous Host-Mediated Assay in mice demonstrated that azanidazole induced genetic effects in liver, kidney, and lung. It was especially genotoxic to the kidney and liver, with observed increases in point mutation and mitotic gene conversion frequencies (Cantelli-forti et al., 1985).

Protective Role of Antioxidants Against Genotoxicity

A study on the mutagenicity of azanidazole and metronidazole found that their genotoxicity in liver and kidney of mice could be significantly reduced by the treatment with antioxidants like butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT). This indicates the potential of antioxidants in mitigating the mutagenic effects of azanidazole (Hrelia et al., 1987).

Chromatographic Determination in Human Plasma and Urine

A high-performance liquid chromatographic method has been developed for measuring azanidazole in plasma and urine. This technique found that peak mean plasma concentrations of azanidazole occurred at 1.5 hours after oral doses to human subjects and declined with a half-life of 0.8 hours. Less than 0.5% of the dose was excreted in the urine as unchanged drug (Brodie et al., 1979).

properties

CAS RN

62973-76-6

Product Name

Azanidazole

Molecular Formula

C10H10N6O2

Molecular Weight

246.23 g/mol

IUPAC Name

4-[(E)-2-(1-methyl-5-nitroimidazol-2-yl)ethenyl]pyrimidin-2-amine

InChI

InChI=1S/C10H10N6O2/c1-15-8(13-6-9(15)16(17)18)3-2-7-4-5-12-10(11)14-7/h2-6H,1H3,(H2,11,12,14)/b3-2+

InChI Key

LHIALLMPKJMSIQ-NSCUHMNNSA-N

Isomeric SMILES

CN1C(=CN=C1/C=C/C2=NC(=NC=C2)N)[N+](=O)[O-]

SMILES

CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-]

Appearance

Solid powder

melting_point

233.5 °C

Other CAS RN

62973-76-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

azanidazole
Triclose

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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